molecular formula C18H35NO B14345717 N,N-Di(butan-2-yl)-4-cyclohexylbutanamide CAS No. 91424-57-6

N,N-Di(butan-2-yl)-4-cyclohexylbutanamide

Katalognummer: B14345717
CAS-Nummer: 91424-57-6
Molekulargewicht: 281.5 g/mol
InChI-Schlüssel: RFKZTSTXMFHWSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Di(butan-2-yl)-4-cyclohexylbutanamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group and two butan-2-yl groups attached to a butanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Di(butan-2-yl)-4-cyclohexylbutanamide typically involves the reaction of cyclohexylbutanamide with butan-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound with consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Di(butan-2-yl)-4-cyclohexylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The butan-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Di(butan-2-yl)-4-cyclohexylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N,N-Di(butan-2-yl)-4-cyclohexylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Di(butan-2-yl)benzene-1,4-diamine: An aromatic amine used as an antioxidant.

    N,N-Di(butan-2-yl)nonanamide: A structurally similar compound with different applications.

Uniqueness

N,N-Di(butan-2-yl)-4-cyclohexylbutanamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Its cyclohexyl group and butan-2-yl substituents make it a versatile compound with diverse applications.

Eigenschaften

CAS-Nummer

91424-57-6

Molekularformel

C18H35NO

Molekulargewicht

281.5 g/mol

IUPAC-Name

N,N-di(butan-2-yl)-4-cyclohexylbutanamide

InChI

InChI=1S/C18H35NO/c1-5-15(3)19(16(4)6-2)18(20)14-10-13-17-11-8-7-9-12-17/h15-17H,5-14H2,1-4H3

InChI-Schlüssel

RFKZTSTXMFHWSU-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)N(C(C)CC)C(=O)CCCC1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.